molecular formula C19H14N2O4S B2790982 N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 946334-28-7

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2790982
CAS No.: 946334-28-7
M. Wt: 366.39
InChI Key: KNNPKHQAWATCHO-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiophene ring substituted with a carbamoyl and phenyl group, and a benzo[d][1,3]dioxole moiety attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined using techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and structural motifs

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c20-17(22)13-9-16(11-4-2-1-3-5-11)26-19(13)21-18(23)12-6-7-14-15(8-12)25-10-24-14/h1-9H,10H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNPKHQAWATCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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